molecular formula C26H27NO7 B241953 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No. B241953
M. Wt: 465.5 g/mol
InChI Key: HXCOEMVABKADOB-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid, also known as MBCA, is a chemical compound that has been widely studied for its potential therapeutic applications. MBCA is a synthetic molecule that was first synthesized in the laboratory and has since been the subject of numerous scientific studies.

Scientific Research Applications

4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to have anticancer properties by inducing apoptosis in cancer cells. In the field of neuroscience, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to have neuroprotective properties by inhibiting the production of reactive oxygen species. In the field of drug discovery, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been used as a lead compound to develop new drugs with improved therapeutic properties.

Mechanism of Action

The mechanism of action of 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid is complex and involves multiple pathways. One of the main mechanisms of action of 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid is the inhibition of protein synthesis in cancer cells, which leads to the induction of apoptosis. 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid also inhibits the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to modulate the activity of various enzymes and receptors in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to have a range of biochemical and physiological effects in various scientific studies. In cancer cells, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species. Additionally, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to modulate the activity of various enzymes and receptors in the body, which can have a range of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid in lab experiments is its potential therapeutic applications in various scientific fields. 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid has been shown to have anticancer and neuroprotective properties, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid in lab experiments is its complex synthesis method, which requires specialized knowledge and skills in organic chemistry.

Future Directions

There are numerous future directions for research on 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid. One area of research is the development of new drugs based on the structure of 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid. Another area of research is the investigation of the mechanism of action of 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid in various scientific fields. Additionally, future research could focus on the optimization of the synthesis method of 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid to make it more efficient and cost-effective. Overall, 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid is a promising compound that has the potential to make significant contributions to various scientific fields.

Synthesis Methods

The synthesis of 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a catalyst to form a benzofuran intermediate. This intermediate is then reacted with an acyl chloride to form an acylated benzofuran. The final step involves the reaction of the acylated benzofuran with a cyclohexanecarboxylic acid derivative to form 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid. The synthesis of 4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid is a complex process that requires specialized knowledge and skills in organic chemistry.

properties

Product Name

4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

4-[[[2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H27NO7/c1-32-19-8-4-16(5-9-19)12-23-25(29)21-11-10-20(13-22(21)34-23)33-15-24(28)27-14-17-2-6-18(7-3-17)26(30)31/h4-5,8-13,17-18H,2-3,6-7,14-15H2,1H3,(H,27,28)(H,30,31)/b23-12-

InChI Key

HXCOEMVABKADOB-FMCGGJTJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC4CCC(CC4)C(=O)O

SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC4CCC(CC4)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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